rac Benzphetamine-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac Benzphetamine-d3 Hydrochloride is a deuterium-labeled version of Benzphetamine Hydrochloride. It is a stable isotope-labeled compound used in various scientific research applications. The compound has the molecular formula C17H19D3ClN and a molecular weight of 278.83 g/mol . It is primarily used as a reference standard in analytical chemistry and pharmacology.
Preparation Methods
The synthesis of Rac Benzphetamine-d3 Hydrochloride involves the incorporation of deuterium atoms into the Benzphetamine molecule. The synthetic route typically starts with the precursor Benzphetamine, which undergoes a series of chemical reactions to replace hydrogen atoms with deuterium. The final product is then converted into its hydrochloride salt form. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Rac Benzphetamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
Rac Benzphetamine-d3 Hydrochloride is widely used in scientific research, including:
Analytical Chemistry: As a stable isotope-labeled compound, it serves as an internal standard for mass spectrometry and other analytical techniques.
Pharmacology: Used in drug metabolism studies to trace the metabolic pathways of Benzphetamine.
Neuroscience: Employed in research on the central nervous system to study the effects of sympathomimetic amines.
Industrial Applications: Utilized in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of Rac Benzphetamine-d3 Hydrochloride is similar to that of Benzphetamine. It acts as a sympathomimetic amine, stimulating the release of norepinephrine and dopamine in the central nervous system. This leads to increased alertness, reduced appetite, and elevated blood pressure. The compound binds to adrenergic receptors, mediating its effects through the activation of these receptors .
Comparison with Similar Compounds
Rac Benzphetamine-d3 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:
Benzphetamine Hydrochloride: The non-deuterated form, used for similar applications but without the benefits of stable isotope labeling.
Amphetamine: Another sympathomimetic amine with similar pharmacological properties but different chemical structure.
Methamphetamine: A more potent sympathomimetic amine with higher potential for abuse and addiction.
Properties
Molecular Formula |
C17H22ClN |
---|---|
Molecular Weight |
278.8 g/mol |
IUPAC Name |
N-benzyl-1-phenyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H21N.ClH/c1-15(13-16-9-5-3-6-10-16)18(2)14-17-11-7-4-8-12-17;/h3-12,15H,13-14H2,1-2H3;1H/i2D3; |
InChI Key |
ANFSNXAXVLRZCG-MUTAZJQDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CC=CC=C1)C(C)CC2=CC=CC=C2.Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.